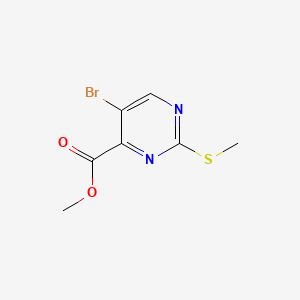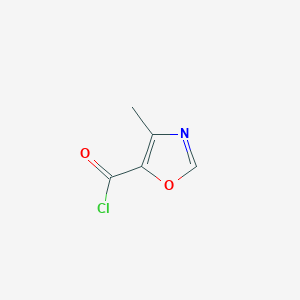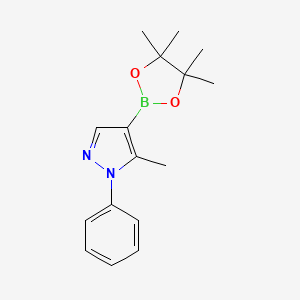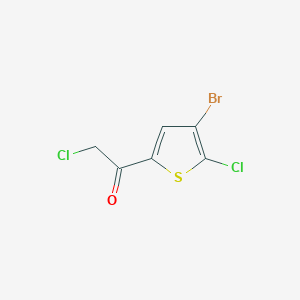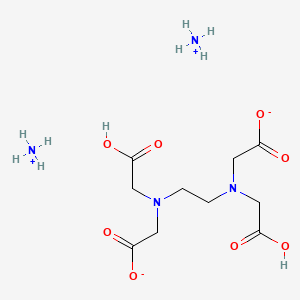
グリシン, N,N'-1,2-エタンジイルビス[N-(カルボキシメチル)-, 二アンモニウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is a useful research compound. Its molecular formula is C10H16N2O8.2H3N and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学試薬
EDTAは、生化学試薬として広く用いられています。金属イオンをキレート化する能力により、生物試料から酵素やその他のタンパク質を精製する際に非常に役立ちます。 タンパク質の凝集や変性を引き起こす可能性のある金属イオンに結合することで、EDTAはこれらの生体分子の安定性と活性を、単離や分析中に維持するのに役立ちます .
分子生物学
分子生物学では、EDTAは反応緩衝液中のキレート剤として使用されます。特に、DNA抽出および精製プロトコルにおいて、DNAを分解する可能性のあるDNアーゼ酵素を不活性化するために不可欠です。 また、電気泳動緩衝液にも使用され、pHを安定化させ、分離中の核酸の完全性を維持します .
医療治療
EDTAには、特にキレート療法における治療的な用途があります。鉛や水銀などの有毒金属イオンに結合して、体外に排出される安定な複合体を形成することにより、重金属中毒の治療に使用されます。 これにより、重金属の負担が軽減され、その毒性効果が軽減されます .
食品業界
食品業界では、EDTA塩は保存料や安定剤として使用されています。 脂肪や油の分解を触媒する可能性のある微量金属イオンに結合することにより、包装食品の安定性と品質を向上させ、酸化を防ぎ、保存期間を延長します .
分析化学
EDTAは、分析化学における錯滴定の標準試薬です。指示薬と有色の錯体を形成することにより、溶液中の金属イオンの濃度を決定するために使用されます。 この用途は、水硬度測定や各種試料中の金属含有量分析に不可欠です .
工業用途
工業用途では、EDTAは水軟化剤として、ボイラーやパイプのスケール形成を防ぐために使用されています。 そのキレート作用は、水硬度の原因となるカルシウムとマグネシウムイオンに結合し、スケールにつながる可能性のあるこれらの鉱物の沈殿を防ぎます .
作用機序
Target of Action
The primary target of the compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is heavy metal ions . It acts as a metal chelator, binding with these ions to form stable complexes .
Mode of Action
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] interacts with its targets by forming stable complexes with heavy metal ions . This interaction prevents the metals from being deposited onto surfaces such as skin, hair, and scalp .
Biochemical Pathways
The compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] affects the biochemical pathways involving heavy metal ions . By chelating these ions, it prevents their deposition and the potential adverse effects that could result from such deposition .
Result of Action
The molecular and cellular effects of the action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] are primarily related to its chelation of heavy metal ions . By binding with these ions, it prevents their deposition on surfaces, thereby counteracting the potential adverse effects of hard water .
Action Environment
The action, efficacy, and stability of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can be influenced by environmental factors. For instance, the presence of heavy metal ions in the environment can enhance its action as a chelator . Furthermore, its efficacy in preventing metal ion deposition can be particularly useful in environments with hard water .
生化学分析
Biochemical Properties
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including metalloproteases and glycosyltransferases. These interactions are crucial for the compound’s ability to modulate enzymatic activity and influence biochemical pathways. The nature of these interactions often involves chelation of metal ions, which can inhibit or activate enzyme functions .
Cellular Effects
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular signaling .
Metabolic Pathways
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and metalloproteases, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical reactions and cellular metabolism .
Transport and Distribution
The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These factors are crucial for the compound’s role in modulating cellular processes .
特性
CAS番号 |
20824-56-0 |
|---|---|
分子式 |
C10H16N2O8.2H3N C10H22N4O8 |
分子量 |
326.30 g/mol |
IUPAC名 |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |
InChIキー |
KYQODXQIAJFKPH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |
Key on ui other cas no. |
20824-56-0 |
物理的記述 |
Liquid White powder; [Acros Organics MSDS] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





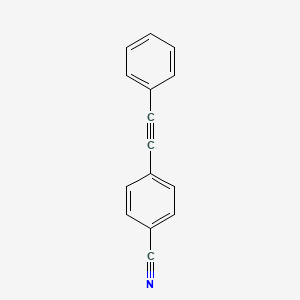

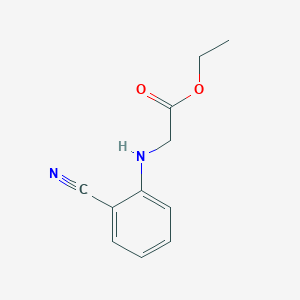
![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)



